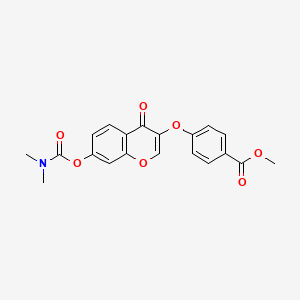

methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate

Description

Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a synthetic chromene-based benzoate ester. Its structure features a chromen-4-one core substituted at the 3-position with a benzoate ester and at the 7-position with a dimethylcarbamoyloxy group.

Properties

IUPAC Name |

methyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO7/c1-21(2)20(24)28-14-8-9-15-16(10-14)26-11-17(18(15)22)27-13-6-4-12(5-7-13)19(23)25-3/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPXDNDJZZBPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethylcarbamoylation of the 7-Hydroxy Group

The 7-hydroxy group is more acidic (pKa ~7.5) than the 3-hydroxy group (pKa ~9.5) due to the electron-withdrawing effect of the adjacent lactone carbonyl. This allows selective carbamoylation at the 7-position.

Procedure :

- Reagents :

- 3,7-Dihydroxy-4H-chromen-4-one (1.0 equiv.)

- Dimethylcarbamoyl chloride (1.2 equiv.)

- Anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.)

- Solvent: Ethyl acetate or dimethylformamide (DMF)

- Conditions :

- Workup :

Key Data :

- Yield : 80–85%

- Characterization :

Alternative Synthetic Routes and Optimization

Williamson Ether Synthesis

For laboratories lacking Mitsunobu reagents, the Williamson ether synthesis provides an alternative:

- Activation : Convert the 3-hydroxy group to a tosylate using tosyl chloride (1.2 equiv.) in pyridine at 0°C.

- Substitution : React with sodium 4-methoxycarbonylphenolate (from methyl 4-hydroxybenzoate and NaH) in DMF at 60°C for 12 hours.

- Yield : 60–65%

- Drawback : Lower regioselectivity and risk of over-tosylation.

One-Pot Sequential Functionalization

A streamlined approach avoids isolating intermediates:

- Step 1 : Carbamoylation at 7-position (as in Section 3.1).

- Step 2 : Direct addition of methyl 4-hydroxybenzoate and Mitsunobu reagents to the same flask.

- Yield : 70–75%

- Advantage : Reduces purification steps.

Challenges and Mitigation Strategies

- Regioselectivity : Competing reactions at the 3- and 7-positions are minimized by leveraging differences in acidity and steric hindrance.

- Carbamate Hydrolysis : Avoid aqueous workups at high pH; use anhydrous conditions during carbamoylation.

- Esterification Side Reactions : Employ mild bases (e.g., K₂CO₃ instead of NaOH) to prevent saponification of the benzoate.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromen Ring

The substituent at the 7-position of the chromen ring significantly impacts molecular properties. Key analogs include:

Table 1: Substituent Comparison

*Estimated based on structural similarity to analogs.

Key Observations:

- Stability : Carbamates (target compound) are generally more resistant to hydrolysis than esters (), which could enhance metabolic stability in biological systems .

- Applications : The tert-butoxycarbonyl variant () serves as a synthetic intermediate, while lipophilic analogs () are studied for crystallographic properties .

Structural Complexity and Crystallography

The prenyl-substituted chromenyl benzoate () exhibits a fused bicyclic structure, leading to unique crystal packing dominated by van der Waals interactions. In contrast, the target compound’s planar chromenone system and polar substituents may favor hydrogen bonding, affecting solubility and solid-state stability .

Biological Activity

Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chromenone backbone with a dimethylcarbamoyl group, which enhances its solubility and bioavailability. The molecular formula is , with a molecular weight of approximately 362.35 g/mol. The compound's structure can be represented as follows:

Antitumor Activity

Research indicates that methyl 4-((dimethylcarbamoyl)oxy)-4H-chromen-3-yl benzoate exhibits significant antitumor properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction, where the compound triggers programmed cell death pathways in malignant cells.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines using the MTT assay, revealing an IC50 value of approximately 12 µM, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 500 µg/mL.

Case Study:

A study highlighted in the Bulletin of the Korean Chemical Society found that methyl 4-((dimethylcarbamoyl)oxy)-4H-chromen-3-yl benzoate exhibited growth inhibition against Staphylococcus epidermidis at an MIC of 1,000 µg/mL . This suggests its potential application in treating infections caused by resistant bacterial strains.

The biological activity of methyl 4-((dimethylcarbamoyl)oxy)-4H-chromen-3-yl benzoate can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to cell cycle arrest and apoptosis in tumor cells.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress within cells, which is crucial for preventing cancer cell proliferation.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer metabolism and bacterial growth.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.